molecular formula C10H14N2O B1498934 N-[4-(1-Amino-ethyl)-phenyl]-acetamide

N-[4-(1-Amino-ethyl)-phenyl]-acetamide

Cat. No.: B1498934
M. Wt: 178.23 g/mol
InChI Key: ZORYGMLNMVLIDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1-Amino-ethyl)-phenyl]-acetamide (CAS 1414960-53-4) is an acetamide derivative featuring a phenyl ring substituted at the para position with a 1-aminoethyl group (-CH2CH2NH2). Its molecular formula is C10H13N2O, with a hydrochloride salt form (C10H15ClN2O, molecular weight 214.69 g/mol) commonly used in research .

Properties

IUPAC Name

N-[4-(1-aminoethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7(11)9-3-5-10(6-4-9)12-8(2)13/h3-7H,11H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORYGMLNMVLIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)NC(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential

N-[4-(1-Amino-ethyl)-phenyl]-acetamide has been investigated for its potential therapeutic effects in various medical conditions:

  • Neurological Disorders : Research indicates that this compound may exhibit neuroprotective properties, potentially improving cognitive functions in models of neurotoxicity, such as those induced by ethanol.
  • Opioid Agonist Activity : Studies suggest that it may act as an opioid agonist, offering potential applications in pain management and treatment strategies for opioid dependence.
  • Anticonvulsant Properties : Derivatives of this compound have shown significant anticonvulsant effects in animal models, indicating its potential use in treating epilepsy and seizure disorders.

Chemical Synthesis

Chiral Building Block

In organic synthesis, this compound serves as a valuable chiral building block. It facilitates the synthesis of complex organic molecules, allowing researchers to create compounds with specific stereochemistry essential for biological activity .

Biological Research

Enzyme and Receptor Interactions

The compound's ability to interact with various biological receptors and enzymes makes it a candidate for drug design targeting specific diseases. Its mechanism of action involves modulating the activity of these targets, influencing numerous biological pathways . This characteristic is particularly useful in the development of pharmaceuticals aimed at treating conditions like pain and neurological disorders.

Industrial Applications

Pharmaceutical Production

This compound is utilized in the pharmaceutical industry for producing drugs and fine chemicals. Its role as an intermediate in synthesizing other compounds enhances its significance in industrial applications .

Case Study 1: Neuroprotective Effects

A study focused on acetamide derivatives demonstrated that compounds similar to this compound exhibited significant protective effects against neurotoxic agents. The administration of these compounds improved cognitive functions in rats subjected to ethanol-induced neurotoxicity, highlighting their therapeutic potential in neurological disorders.

Case Study 2: Anticonvulsant Activity

Research involving various animal models evaluated the anticonvulsant activity of derivatives of this compound. Results indicated that certain analogs displayed significant anticonvulsant effects, suggesting their potential application in treating epilepsy and other seizure disorders.

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryInvestigated for therapeutic effects in neurological disorders, pain management, and epilepsyNeuroprotective properties; opioid agonist; anticonvulsant activity
Chemical SynthesisServes as a chiral building block for complex organic moleculesEssential for creating biologically active compounds
Biological ResearchInteracts with enzymes and receptors; potential for drug designModulates activity of biological targets
Industrial ApplicationsUsed in pharmaceutical productionImportant intermediate for synthesizing drugs and fine chemicals

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of N-phenylacetamides are highly dependent on substituents at the phenyl ring’s para position. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Name Substituent (Para Position) Molecular Formula Notable Properties/Activities References
N-[4-(1-Amino-ethyl)-phenyl]-acetamide -CH2CH2NH2 C10H13N2O Potential enhanced basicity and H-bonding due to primary amine; limited activity data
Paracetamol (N-(4-hydroxyphenyl)acetamide) -OH C8H9NO2 Analgesic/antipyretic; metabolized via CYP450 to hepatotoxic NAPQI
N-(4-Aminophenyl)acetamide -NH2 C8H10N2O Simpler structure; used as a synthetic intermediate
N-[4-(4-Chloro-benzenesulfonyl)-phenyl]-acetamide -SO2C6H4Cl C14H12ClNO3S Sulfonamide group enhances electronic withdrawal; uncharacterized bioactivity
N-[4-(Piperazin-1-ylsulfonyl)phenyl]acetamide -SO2N(CH2CH2)2NH C12H17N3O3S Anti-hypernociceptive activity in inflammatory pain models

Pharmacological and Metabolic Profiles

  • Paracetamol vs.
  • Sulfonamide Derivatives (e.g., Compounds 35–37 in ): These derivatives exhibit superior analgesic activity compared to paracetamol, attributed to sulfonamide groups enhancing receptor binding or modulating inflammatory mediators. The target compound lacks sulfonamide functionality but may leverage its aminoethyl group for distinct interactions .
  • Chlorinated Derivatives () : Chlorinated acetamides (e.g., Compounds 4–6) demonstrate altered photostability and bioactivity. The absence of halogens in the target compound suggests different stability and electronic profiles .

Preparation Methods

Key Synthetic Route and Reaction Conditions

A representative and improved process for preparing N-[4-(1-Amino-ethyl)-phenyl]-acetamide involves the following major steps, as described in patent WO2015155664A1 and related literature:

Step 1: Formation of (R)-l-Phenyl-2-[[2-(4-nitrophenyl)ethyl]amino]ethanol Hydrochloride

  • React (R)-mandelic acid with 4-nitrophenylethylamine (monohydrochloride or sulfate salt) in the presence of coupling agents such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide monohydrochloride.
  • Solvents used include tetrahydrofuran (THF), 2-methyl THF, methyl tertiary butyl ether (MTBE), acetonitrile, 2-propanol, or toluene, with THF preferred.
  • Reaction temperature: 5°C to 30°C, preferably 20°C to 30°C.
  • Reaction time: 2 to 8 hours, preferably 4 to 5 hours.
  • Solvent volume: 1 to 3 volumes relative to reactants.

Step 2: Catalytic Hydrogenation of Nitro Group

  • The nitro intermediate is subjected to catalytic hydrogenation using 10% palladium on carbon (Pd/C) under hydrogen atmosphere.
  • Solvent system: mixture of 1,3-dimethyl-2-imidazolidinone and tetrahydrofuran.
  • Temperature: typically controlled around -18°C initially.
  • This step converts the nitro group to the corresponding amine, yielding (R)-l-Phenyl-2-[[2-(4-aminophenyl)ethyl]amino]ethanol monohydrochloride.

Step 3: Coupling with 2-Aminothiazol-4-acetic Acid

  • The amine intermediate is reacted with 2-aminothiazol-4-acetic acid in the presence of coupling agents and suitable solvents to form the final acetamide compound.
  • Reaction conditions are optimized to isolate the pure α-form crystal of the product.
  • Isolation temperature: 0°C to 30°C, preferably 5°C to 10°C.
  • Crystallization time: 2 to 20 hours, preferably 10 to 15 hours.

Solvent and Base Selection

  • Organic solvents such as THF are preferred due to their ability to dissolve reactants and facilitate coupling reactions.
  • Bases can be organic or inorganic, but some steps may proceed without base.
  • The choice of solvent and base impacts reaction rate, yield, and purity.

Purity and Polymorphism Control

  • The process emphasizes achieving high purity suitable for pharmaceutical applications.
  • Isolation of the α-form crystal polymorph is critical for stability and bioavailability.
  • Process parameters such as temperature, solvent volume, and reaction time are tightly controlled to ensure consistent polymorph formation.

Summary Table of Preparation Parameters

Preparation Step Key Reagents/Conditions Temperature Range (°C) Time (hours) Solvents Used Notes
Coupling (Step 1) (R)-mandelic acid + 4-nitrophenylethylamine + coupling agents 5–30 (prefer 20–30) 2–8 (prefer 4–5) THF, 2-methyl THF, MTBE, acetonitrile, toluene Solvent volume 1–3 volumes
Catalytic Hydrogenation (Step 2) Pd/C catalyst, H2 atmosphere -18 Variable 1,3-dimethyl-2-imidazolidinone + THF Converts nitro to amine
Coupling with 2-Aminothiazol-4-acetic acid (Step 3) Amine intermediate + 2-aminothiazol-4-acetic acid + coupling agents 0–30 (prefer 5–10) 2–20 (prefer 10–15) Suitable organic solvents Isolation of α-form crystal polymorph

Research Findings and Improvements

  • The described process offers improved purity and yield compared to earlier methods.
  • Control of solvent type and volume, reaction temperature, and time are critical for reproducibility.
  • The avoidance of base in some steps reduces side reactions.
  • The hydrogenation step at low temperature enhances selectivity and reduces impurities.
  • Crystallization conditions are optimized to obtain the desired polymorph directly, avoiding additional purification steps.

Q & A

Q. What are the optimal laboratory-scale synthesis routes for N-[4-(1-Amino-ethyl)-phenyl]-acetamide, and how can reaction parameters be controlled to improve yield?

  • Methodological Answer : Two primary routes are documented: (1) Condensation of 4-(1-aminoethyl)aniline with acetyl chloride in anhydrous dichloromethane under nitrogen, with triethylamine as a base. Yield optimization (≥85%) requires maintaining temperatures below 10°C to suppress side reactions like over-acetylation . (2) Bromoacetylation of 4-aminoacetophenone followed by nucleophilic substitution with ethylamine. Critical parameters include stoichiometric control (1:1.2 amine:substrate ratio) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Automated flow reactors (e.g., microfluidic systems) enable precise temperature (±1°C) and mixing control, reducing byproduct formation .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. For example, the acetamide methyl group typically resonates at δ 2.1 ppm in ¹H NMR, while the aromatic protons show splitting patterns consistent with para-substitution . High-resolution mass spectrometry (HRMS) provides molecular ion confirmation (e.g., [M+H]+ at m/z 207.1362). Purity assessment (>98%) requires HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) . Differential Scanning Calorimetry (DSC) can identify polymorphic forms by analyzing melting endotherms .

Advanced Research Questions

Q. How do structural modifications to the phenyl or acetamide groups influence the compound’s biological activity, and what computational tools support Structure-Activity Relationship (SAR) studies?

  • Methodological Answer : Substitution at the phenyl ring (e.g., electron-withdrawing groups like -NO₂ or -SO₂NH₂) enhances binding to enzymes like cyclooxygenase-2 (COX-2), as shown in analogues with IC₅₀ values ≤ 10 µM . Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities by modeling interactions with target proteins. For example, adding a hydroxyethyl side chain (as in N-[4-{[(2-hydroxyethyl)amino]methyl}phenyl]acetamide) improves solubility and bioavailability, as evidenced by logP reductions from 2.5 to 1.8 .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity) or impurities. To mitigate:
  • Standardize assays : Use identical cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies) and control for metabolite interference via LC-MS .
  • Validate purity : Quantify residual solvents (GC-MS) and confirm stereochemistry (X-ray crystallography) .
  • Meta-analysis : Compare datasets using tools like RevMan to identify outliers. For instance, derivatives with 4-ethylphenyl groups showed inconsistent COX-2 inhibition (30–70% variance), attributed to assay detection limits .

Q. What mechanistic insights exist for the interaction of this compound with enzyme targets, and how can binding kinetics be experimentally determined?

  • Methodological Answer : The compound’s acetamide moiety acts as a hydrogen-bond donor to catalytic residues in enzymes. For example, in COX-2, the NH group forms a 2.8 Å bond with Tyr355. Binding kinetics are quantified via Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). A reported Kd of 15 µM for COX-2 was validated via SPR (Biacore T200) with a 1:1 binding model . Competitive inhibition assays (e.g., with celecoxib) further clarify mechanism .

Q. What strategies are recommended for validating analytical methods in quantifying this compound in complex matrices (e.g., biological fluids)?

  • Methodological Answer :
  • Sample preparation : Protein precipitation (acetonitrile) followed by solid-phase extraction (C18 cartridges) reduces matrix effects .
  • Method validation : Assess linearity (1–100 µg/mL, ≥ 0.995), precision (intra-day CV < 5%), and recovery (85–115%) per ICH guidelines. Use deuterated internal standards (e.g., d₄-acetamide) for LC-MS/MS accuracy .
  • Cross-validate : Compare results with orthogonal techniques like GC-MS or capillary electrophoresis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.